![molecular formula C16H13N3O4S B2744333 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1021051-91-1](/img/structure/B2744333.png)

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

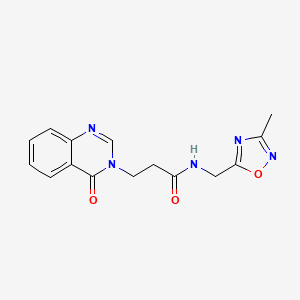

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, an oxadiazole ring, and a benzo[d][1,4]dioxine ring. These groups are common in many biologically active compounds and materials science applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Oxadiazole rings can be synthesized through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thiophene and oxadiazole rings. The electron-rich sulfur atom in the thiophene ring and the electron-deficient nitrogen atoms in the oxadiazole ring could contribute to interesting electronic properties .Chemical Reactions Analysis

The thiophene ring in this compound can undergo electrophilic aromatic substitution reactions similar to benzene. The oxadiazole ring is also susceptible to nucleophilic attack due to the presence of electron-withdrawing nitrogen atoms .Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, derivatives exhibiting moderate to excellent anticancer activity in comparison to reference drugs have been reported. These studies highlight the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation and Docking Studies

Another avenue of research involves the synthesis and antimicrobial evaluation of compounds with similar structures, which have shown potential in combating microbial infections. Molecular docking studies have also been employed to understand the interaction mechanisms of these compounds with biological targets, further illustrating their relevance in the design of new antimicrobial agents (Talupur et al., 2021).

Electrochromic Properties

Research into polyamides with pendent carbazole groups, for example, reveals the electrochromic properties of such compounds. These materials exhibit color changes upon electrochemical oxidation, indicating their potential application in electrochromic devices (Hsiao et al., 2013).

Mechanism of Action

Target of Action

Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been found to interact with a range of targets, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene moiety in similar compounds plays a crucial role in their biological activity . For instance, suprofen, a compound with a 2-substituted thiophene framework, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based compounds , it can be inferred that multiple biochemical pathways might be influenced.

Pharmacokinetics

The solubility of a compound in organic solvents, such as alcohol and ether, can impact its bioavailability . Thiophene, a component of this compound, is known to be soluble in most organic solvents but insoluble in water , which could influence the compound’s pharmacokinetic properties.

Result of Action

Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound could potentially influence a range of cellular processes and molecular pathways.

Future Directions

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(10-3-4-12-13(8-10)22-6-5-21-12)17-16-19-18-14(23-16)9-11-2-1-7-24-11/h1-4,7-8H,5-6,9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYISWCJGZNWVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2744263.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)

![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)

![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)